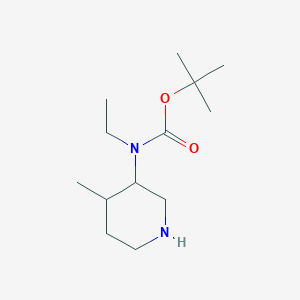

tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-(4-methylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C13H26N2O2/c1-6-15(12(16)17-13(3,4)5)11-9-14-8-7-10(11)2/h10-11,14H,6-9H2,1-5H3 |

InChI Key |

WQWRYKRMRBWZLF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CNCCC1C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation with Di-tert-Butyl Dicarbonate (Boc2O)

| Reagent | Conditions | Yield |

|---|---|---|

| Boc2O | Base (e.g., triethylamine), solvent (e.g., dichloromethane or THF), 0–5°C | High |

This method is widely used for protecting amines with a tert-butyl carbamate group, enhancing solubility and stability during synthesis.

Carbamate Formation with Ethyl Chloroformate

| Reagent | Conditions | Yield |

|---|---|---|

| Ethyl Chloroformate | Base (e.g., pyridine), solvent (e.g., dichloromethane), 0–5°C | Moderate to High |

Ethyl chloroformate can be used to introduce an ethyl carbamate group, which might require additional steps to achieve the desired ethyl(4-methylpiperidin-3-yl)carbamate structure.

Analysis of Reaction Conditions

The choice of solvent, base, and temperature significantly affects the yield and purity of the carbamate product. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF), while bases like triethylamine or pyridine are frequently used.

Solvent Selection

| Solvent | Characteristics | Suitability |

|---|---|---|

| DCM | Low boiling point, good solubility for most reagents | Excellent for carbamate formation |

| THF | Higher boiling point, polar aprotic solvent | Suitable for reactions requiring higher temperatures |

Base Selection

| Base | Characteristics | Suitability |

|---|---|---|

| Triethylamine | Strong base, commonly used in carbamate synthesis | Excellent for most carbamate formations |

| Pyridine | Mild base, can be used in specific reactions | Suitable for reactions requiring a milder base |

Purification Methods

After the reaction, purification is crucial to obtain a high-purity product. Common methods include:

- Column Chromatography : Using silica gel or reverse-phase columns to separate the product from impurities.

- Recrystallization : Dissolving the crude product in a solvent and then cooling it slowly to allow crystals of the pure compound to form.

Chromatography Conditions

| Method | Solvent Gradient | Yield |

|---|---|---|

| Silica Gel Column | 0–100% Ethyl Acetate in Hexane | High |

| Reverse-Phase Column | 10–80% Acetonitrile in Water | High |

Spectroscopic Characterization

To confirm the structure and purity of This compound , various spectroscopic techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR to identify functional groups and confirm stereochemistry.

- Infrared (IR) Spectroscopy : To confirm the presence of carbamate C=O stretch.

- Mass Spectrometry (MS) : To validate the molecular weight.

NMR Data

| Nucleus | Signal Description | Chemical Shift (ppm) |

|---|---|---|

| $${}^{1}$$H | Tert-butyl singlet | ~1.4 |

| $${}^{1}$$H | Ethyl group multiplets | ~1.2–1.5, ~3.5–4.0 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate is a chemical compound belonging to the carbamate family, featuring a tert-butyl group and a 4-methylpiperidin-3-yl moiety. It has a molecular weight of roughly 239.34 g/mol. Due to its potential biological activities and applications in drug development, it is frequently employed in medicinal chemistry.

Synthesis

The synthesis of this compound generally involves a multi-step process:

- Protection of the amino group

- Introduction of the 4-methylpiperidine moiety

- Coupling with ethyl group

- Deprotection if necessary

Scientific Research Applications

This compound finds applications across several fields:

- Medicinal Chemistry It serves as a building block for synthesizing.

- Interaction studies involving this compound have focused on its binding affinity to specific receptors and enzymes. These studies help elucidate the compound's pharmacological profile and potential therapeutic uses. For instance, investigations into its neuroprotective properties have highlighted its potential role in treating neurodegenerative diseases.

Research indicates that this compound exhibits significant biological activity. It has been studied for its interaction with various biological targets, including enzymes and receptors. Its mechanism of action typically involves binding to specific molecular targets, thereby modulating their activity and potentially leading to therapeutic effects. This compound has shown promise in studies related to neuroprotection and cognitive enhancement.

Neuroprotective Effects

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

- tert-Butyl (4-ethynylphenyl)carbamate

- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness: tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a protecting group for amines and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Biological Activity

Tert-butyl ethyl(4-methylpiperidin-3-yl)carbamate is a compound that has garnered attention for its significant biological activity, particularly in the realms of neuroprotection and cognitive enhancement. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor of certain enzymes, particularly those involved in neurodegenerative processes. Its mechanism can be summarized as follows:

- Enzyme Inhibition : It has been shown to selectively inhibit enzymes such as butyrylcholinesterase, which is implicated in Alzheimer's disease (AD) pathology. This inhibition can lead to a reduction in amyloid-beta peptide aggregation, a hallmark of AD.

- Receptor Interaction : The compound binds to specific receptors that modulate neurotransmitter release and neuronal signaling pathways, contributing to its neuroprotective effects .

Neuroprotective Effects

Research indicates that this compound exhibits moderate protective effects against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies have demonstrated that the compound can:

- Reduce Cell Death : In astrocyte cultures exposed to Aβ 1-42, the presence of this compound resulted in improved cell viability, suggesting protective effects against oxidative stress and inflammatory responses induced by Aβ .

- Decrease Inflammatory Markers : The compound has been associated with reduced levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines in treated astrocytes, indicating a potential mechanism for its neuroprotective action .

Cognitive Enhancement

In animal models, particularly those induced with scopolamine to mimic cognitive deficits, this compound has shown promise in enhancing cognitive function. The compound's ability to modulate cholinergic signaling pathways may contribute to improvements in memory and learning tasks .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Tert-butyl benzyl(4-hydroxybutyl)carbamate | Hydroxyl group instead of piperidine | Enhanced solubility; potential for different bioactivity |

| Tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate | Benzoyl group substitution | Different reactivity; potential applications in pain management |

| Tert-butyl methyl(piperidin-3-YL)carbamate | Methyl substitution on piperidine | Variations in enzyme inhibition profiles |

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

- In Vitro Neuroprotection : A study demonstrated that treatment with this compound significantly improved astrocyte survival rates when exposed to neurotoxic conditions induced by Aβ 1-42. The results showed a notable increase in cell viability from 43.78% (control Aβ group) to 62.98% with the compound treatment .

- In Vivo Cognitive Function : In rodent models treated with scopolamine, administration of this compound resulted in improved performance on memory tasks compared to untreated controls, suggesting its potential as a therapeutic agent for cognitive impairments associated with aging or neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ethyl(4-methylpiperidin-3-yl)carbamate, and what key reagents are involved?

Methodological Answer: The synthesis of carbamate derivatives like this compound typically involves nucleophilic substitution or carbamate protection strategies. For example:

- Step 1 : React 4-methylpiperidin-3-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the ethyl carbamate group.

- Step 2 : Protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., dichloromethane or THF) .

- Key Reagents : Boc₂O for carbamate protection, ethyl chloroformate for ethyl group introduction, and bases like potassium carbonate for deprotonation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid electrostatic discharge by grounding equipment .

- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis. Keep away from moisture, strong acids/bases, and oxidizing agents .

- Decomposition Risks : Exposure to heat (>40°C) may release toxic gases (e.g., CO, NOₓ); monitor storage conditions rigorously .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the carbamate group (e.g., Boc tert-butyl protons at δ 1.4 ppm and carbamate carbonyl at ~155 ppm). Assign piperidine ring protons using 2D COSY/HSQC .

- IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HR-MS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H – C₄H₈O₂]⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the carbamate group introduction in this compound synthesis?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the amine. Reflux conditions (60–80°C) improve reaction kinetics .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or in situ FTIR for carbonyl group formation .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives like this compound?

Methodological Answer:

- X-ray Refinement : Use SHELXL for small-molecule refinement. Address disordered tert-butyl groups by applying restraints (e.g., SIMU/DELU) and validating with R-factor convergence (<5%) .

- Twinned Data : For twinned crystals (common in carbamates), apply HKLF 5 format in SHELXL and refine twin laws (e.g., twofold rotation) .

- Validation Tools : Check geometry using PLATON/ADDSYM and hydrogen bonding via Mercury .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for carbamate hydrolysis. B3LYP/6-31G(d) basis sets predict activation energies and solvent effects (e.g., water vs. DMSO) .

- Molecular Dynamics (MD) : Simulate solvation dynamics in GROMACS to assess stability in aqueous buffers or ionic liquids .

- Retrosynthetic Analysis : Apply Pistachio/BKMS databases to propose alternative synthetic pathways and evaluate feasibility scores (>0.8) .

Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?

Methodological Answer:

- PBT Assessment : Use EPI Suite to estimate persistence (t₁/₂ >60 days in water), bioaccumulation (log BCF >3.7), and toxicity (LC50 <1 mg/L for Daphnia magna) .

- Waste Treatment : Neutralize with dilute HCl (pH 4–6) before incineration at licensed facilities. Avoid landfill disposal due to groundwater contamination risks .

Q. What structural analogs of this compound are reported for structure-activity relationship (SAR) studies?

Methodological Answer:

- Pyridine Analogs : Replace piperidine with pyridine rings (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate) to study electronic effects on bioactivity .

- Fluorinated Derivatives : Introduce fluorine at the ethyl group (e.g., tert-butyl (4-fluorophenethyl)carbamate) to enhance metabolic stability .

- Crystallographic Comparisons : Overlay analogs using PyMOL to correlate substituent positions with receptor binding (e.g., hydrogen bond donor/acceptor sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.